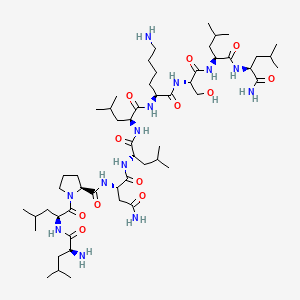
Temporin K
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Temporin K can be synthesized using solid-phase peptide synthesis (SPPS), a widely used method for producing peptides . The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The Fmoc (9-fluorenylmethoxycarbonyl) strategy is commonly employed, where the Fmoc group protects the amino terminus of the amino acids during the coupling reactions . After the peptide chain is fully assembled, it is cleaved from the resin and deprotected to yield the final peptide .
Industrial Production Methods
Industrial production of this compound involves large-scale SPPS, which can be automated to increase efficiency and yield . Advances in peptide synthesis technology have enabled the production of high-purity peptides on an industrial scale, making it feasible to produce this compound for research and potential therapeutic applications .
Chemical Reactions Analysis
Types of Reactions
Temporin K undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include modified peptides with altered antimicrobial activity, stability, and toxicity profiles . These modifications can enhance the peptide’s therapeutic potential and reduce side effects .
Scientific Research Applications
Temporin K has a wide range of scientific research applications, including:
Mechanism of Action
Temporin K exerts its antimicrobial effects by interacting with bacterial cell membranes . The peptide adopts a helical conformation in the presence of bacterial membranes, allowing it to insert into the lipid bilayer and disrupt membrane integrity . This leads to increased membrane permeability, leakage of cellular contents, and ultimately cell death . This compound’s mechanism of action involves targeting the negatively charged components of bacterial membranes, making it selective for bacterial cells over mammalian cells .
Comparison with Similar Compounds
Temporin K is part of the temporin family, which includes other peptides such as Temporin A, Temporin B, Temporin C, Temporin D, Temporin E, Temporin F, and Temporin L . These peptides share similar structural features and antimicrobial properties but differ in their amino acid sequences and specific activities .
Properties
Molecular Formula |
C54H99N13O12 |
|---|---|
Molecular Weight |
1122.4 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]butanediamide |
InChI |
InChI=1S/C54H99N13O12/c1-28(2)20-34(56)46(71)65-41(25-33(11)12)54(79)67-19-15-17-43(67)53(78)64-40(26-44(57)69)51(76)62-39(24-32(9)10)50(75)61-37(22-30(5)6)48(73)59-35(16-13-14-18-55)47(72)66-42(27-68)52(77)63-38(23-31(7)8)49(74)60-36(45(58)70)21-29(3)4/h28-43,68H,13-27,55-56H2,1-12H3,(H2,57,69)(H2,58,70)(H,59,73)(H,60,74)(H,61,75)(H,62,76)(H,63,77)(H,64,78)(H,65,71)(H,66,72)/t34-,35-,36-,37-,38-,39-,40-,41-,42-,43-/m0/s1 |
InChI Key |
AAENQXMXNKLKKL-IJXJCFDCSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















